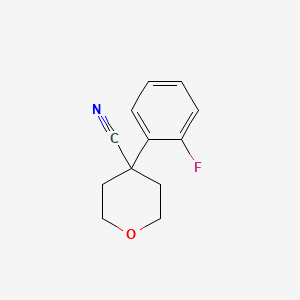

4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile

Beschreibung

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile follows International Union of Pure and Applied Chemistry guidelines, where the compound is officially designated as 4-(2-fluorophenyl)oxane-4-carbonitrile according to current nomenclature standards. The molecular formula C₁₂H₁₂FNO indicates a molecular composition consisting of twelve carbon atoms, twelve hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 205.23 grams per mole.

The structural analysis reveals that the compound contains several distinct functional regions that contribute to its overall molecular architecture. The tetrahydropyran ring, also known as oxane in systematic nomenclature, forms the central cyclic framework of the molecule. This six-membered heterocyclic ring contains one oxygen atom and adopts a chair conformation that provides conformational stability to the overall molecular structure. The 2-fluorophenyl substituent attached at the 4-position of the tetrahydropyran ring introduces significant electronic and steric effects that influence the compound's chemical and physical properties.

The nitrile functional group, represented by the carbonitrile designation in the compound name, contributes to the molecule's polarity and potential for intermolecular interactions. This electron-withdrawing group is positioned at the same carbon atom as the fluorophenyl substituent, creating a quaternary carbon center that represents a key structural feature of the molecule. The Chemical Abstracts Service registry number 859164-45-7 provides a unique identifier for this specific compound structure.

Table 1: Molecular Identity and Physical Constants

Crystallographic Studies and Conformational Analysis

The crystallographic investigation of 4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile and related tetrahydropyran derivatives provides valuable insights into the three-dimensional molecular architecture and intermolecular packing arrangements. While specific crystal structure data for the target compound remains limited in the current literature, comparative analysis with structurally related compounds offers important conformational information.

Related crystallographic studies on fluorophenyl-substituted pyran derivatives demonstrate significant conformational characteristics that can be extrapolated to understand the structural behavior of 4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile. The crystal structure analysis of 6-(4-fluorophenyl)-4-methoxy-2H-pyran-2-one revealed triclinic crystal system with space group P1̄, featuring unit cell parameters of a = 7.1983(6) Å, b = 7.3732(6) Å, c = 9.6439(8) Å, α = 81.489(5)°, β = 88.634(4)°, γ = 71.065(4)°, and V = 478.66(7) ų.

The conformational analysis indicates that the presence of fluorine substitution on the phenyl ring significantly influences the dihedral angles between aromatic and heterocyclic components. In the fluorinated derivative, the dihedral angle between the fluorophenyl and pyrone rings was observed to be 7.2°, compared to 8.8° in the non-fluorinated analog. This reduction in dihedral angle suggests that fluorine substitution promotes increased coplanarity between the aromatic and heterocyclic ring systems.

The tetrahydropyran ring in these compounds typically adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles. X-ray crystallography studies on related tetrahydropyran derivatives reveal intramolecular hydrogen bonding interactions that contribute to conformational stabilization. Specifically, intramolecular nitrogen-hydrogen to nitrogen hydrogen bonds with bond lengths of approximately 2.1 Å have been observed, providing additional stability to the six-membered pyran ring structure.

Table 2: Comparative Crystallographic Parameters for Related Fluorophenyl-Pyran Derivatives

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile encompasses multiple analytical techniques that provide comprehensive structural information about the compound's molecular framework and electronic environment. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry collectively offer detailed insights into the compound's structural features and chemical behavior.

Nuclear magnetic resonance analysis reveals characteristic signals corresponding to the different hydrogen environments within the molecule. The proton nuclear magnetic resonance spectrum of related 4-(2-fluorophenyl)tetrahydropyran derivatives shows distinctive patterns in the aromatic region. Specifically, the fluorophenyl protons appear as complex multipiples between 7.13 and 7.43 parts per million, with coupling patterns that reflect the ortho-fluorine substitution influence on the aromatic system. The tetrahydropyran ring protons exhibit characteristic signals between 2.19 and 4.08 parts per million, with the oxygen-adjacent protons appearing downfield due to the deshielding effect of the electronegative oxygen atom.

Infrared spectroscopy provides valuable information about the functional groups present in 4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile. The nitrile functional group exhibits a characteristic strong absorption band in the region of 2220-2260 wavenumbers, corresponding to the carbon-nitrogen triple bond stretching vibration. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while the aliphatic carbon-hydrogen stretches from the tetrahydropyran ring occur between 2850-3000 wavenumbers. The carbon-fluorine bond in the aromatic system contributes additional characteristic absorptions in the 1000-1300 wavenumber range.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 205, corresponding to the calculated molecular weight of the compound. Characteristic fragmentation patterns include loss of the nitrile group (loss of 26 mass units) and various aromatic fragmentations that provide additional structural confirmation.

Table 3: Characteristic Spectroscopic Data for 4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile

Comparative Structural Analysis with Related Tetrahydropyran Derivatives

The comparative structural analysis of 4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile with related tetrahydropyran derivatives reveals important structure-activity relationships and provides insights into the influence of different substituent patterns on molecular geometry and electronic properties. This analysis encompasses several categories of structurally related compounds, including different fluorophenyl substitution patterns, alternative functional groups at the 4-position, and variations in the heterocyclic ring system.

Comparison with 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile demonstrates the significant impact of fluorine positioning on molecular properties. The para-fluorinated analog, with Chemical Abstracts Service number 473706-10-4, shares the same molecular formula C₁₂H₁₂FNO and molecular weight of 205.23 grams per mole, but exhibits different electronic and steric characteristics due to the altered fluorine position. The para-fluorine substitution results in different dipole moment distribution and altered intermolecular interaction patterns compared to the ortho-fluorinated target compound.

The analysis of 4-(2,6-difluorophenyl)oxane-4-carbonitrile provides insights into the effects of multiple fluorine substitutions. This compound, with molecular formula C₁₂H₁₁F₂NO and molecular weight 223.22 grams per mole, demonstrates how additional fluorine atoms influence the overall molecular polarity and conformational preferences. The presence of two fluorine atoms in ortho positions creates a more electron-deficient aromatic system and potentially different hydrogen bonding capabilities.

Related tetrahydropyran derivatives with alternative functional groups at the 4-position offer additional comparative insights. The compound 4-(2-fluorophenyl)tetrahydropyran-4-carboxaldehyde, with molecular formula C₁₂H₁₃FO₂, represents a structural analog where the nitrile group is replaced by an aldehyde functionality. This substitution significantly alters the electronic properties and reactivity profile while maintaining the core tetrahydropyran-fluorophenyl framework.

The comparative analysis extends to complex derivatives such as (2R,3R,6S)-N,6-bis(4-fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-2H-pyran-3-carboxamide, which represents a more elaborate tetrahydropyran structure with multiple aromatic substituents. This compound, with molecular formula C₂₄H₂₁F₂NO₃ and molecular weight 409.4 grams per mole, demonstrates the structural diversity possible within the tetrahydropyran scaffold while incorporating fluorophenyl substituents.

Table 4: Comparative Analysis of Related Tetrahydropyran Derivatives

The structural diversity among these tetrahydropyran derivatives highlights the versatility of the heterocyclic scaffold in accommodating various substituent patterns and functional groups. The presence of fluorine atoms in different positions significantly influences the molecular polarity, conformational preferences, and potential for intermolecular interactions. These structural variations provide valuable insights into structure-property relationships within this important class of heterocyclic compounds.

Eigenschaften

IUPAC Name |

4-(2-fluorophenyl)oxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYSNTZJNYCWMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction of 2-Fluorobenzaldehyde with Carbon Nucleophiles

A common approach is the reaction of 2-fluorobenzaldehyde with cyanide sources or cyanohydrins to introduce the nitrile functionality, followed by ring closure to form the tetrahydropyran ring. The process may involve:

- Use of base catalysts to facilitate nucleophilic attack.

- Solvents such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) to dissolve reactants.

- Temperature control between room temperature and moderate heating (20–130°C) to optimize reaction rates.

Halogenation and Amidation Steps

According to patent literature, a two-step process involving halogenation followed by amidation is used for related tetrahydropyran derivatives, which can be adapted for 4-(2-fluorophenyl) derivatives:

- Halogenation: Using halogenating agents such as thionyl chloride or oxalyl chloride to convert carboxylic acid precursors into acid halides.

- Amidation: Reaction of the acid halide intermediate with ammonia or amines to form amides, which can be further transformed into nitriles.

This method is conducted under mild conditions (20–150°C) and allows for efficient isolation and purification through standard techniques like extraction, filtration, and recrystallization.

Example Synthesis Procedure (Literature-Informed)

A representative synthesis based on related compounds involves:

This multi-step approach emphasizes moderate temperatures, use of mild reagents, and chromatographic purification to achieve high purity and yield.

Purification and Isolation Techniques

After synthesis, the compound is typically purified using:

- Neutralization and aqueous extraction to remove inorganic byproducts.

- Filtration to separate solids.

- Concentration under reduced pressure.

- Recrystallization from suitable solvents.

- Column chromatography on silica gel using solvent mixtures like hexane/ethyl acetate for final purification.

Reaction Parameters and Optimization

| Parameter | Typical Range/Conditions | Notes |

|---|---|---|

| Temperature | 20–150°C (preferably 30–130°C) | Controls reaction rate and selectivity |

| Solvents | THF, CH2Cl2, hexane/EtOAc mixtures | Solvent choice affects solubility and purity |

| Catalysts | Base catalysts, triphenylphosphine | Facilitate halogenation and nucleophilic steps |

| Halogenating Agents | Thionyl chloride, oxalyl chloride | Used for acid halide formation |

| Reaction Time | 3–6 hours | Sufficient for completion of each step |

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents & Catalysts | Conditions | Yield Range | Purification Techniques |

|---|---|---|---|---|---|

| Condensation + Cyclization | 2-Fluorobenzaldehyde | Base catalyst, cyanide source | RT to 130°C, organic solvents | 80–90% | Extraction, recrystallization, chromatography |

| Halogenation + Amidation | Tetrahydropyran-4-carboxylic acid | Thionyl chloride, amines | 20–150°C, mild pressure | 70–85% | Neutralization, extraction, chromatography |

| Reduction + Halogenation | Oxazole derivatives | BH3-THF, triphenylphosphine, NBS | RT, 3 h each step | 85–92% | Column chromatography |

Research Findings and Industrial Relevance

- The described methods provide efficient routes to 4-(2-fluorophenyl)tetrahydropyran-4-carbonitrile with good yields and purity.

- Mild conditions and common reagents facilitate scalability for industrial production.

- Purification protocols ensure removal of halogenated byproducts and unreacted starting materials.

- The compound serves as a key intermediate for further functionalization in pharmaceutical synthesis.

Analyse Chemischer Reaktionen

4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Wissenschaftliche Forschungsanwendungen

4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of biological pathways and interactions due to its unique structural properties.

Medicine: Research into potential pharmaceutical applications, including drug development and testing.

Industry: Employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, influencing biological processes. The carbonitrile group may also play a role in binding to active sites of enzymes, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis Table

Research Findings and Implications

- Electronic Effects : Fluorine’s electron-withdrawing nature in 4-(2-fluorophenyl)tetrahydropyran-4-carbonitrile enhances the nitrile group’s electrophilicity, favoring reactions like nucleophilic additions .

- Synthetic Challenges : Bromo and chloro derivatives require stringent safety protocols due to hazardous decomposition products, whereas fluoro analogues generally exhibit better stability .

Biologische Aktivität

4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a tetrahydropyran ring with a fluorinated phenyl group and a carbonitrile functional group. Its molecular structure enhances its reactivity and interaction with biological targets, making it a subject of various pharmacological studies.

Biological Activity Overview

The biological activity of 4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile can be categorized into several key areas:

Antimicrobial Activity :

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal pathogens, demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Candida albicans | 32 |

Anticancer Activity :

The compound has shown promise in inducing apoptosis in various cancer cell lines. In vitro studies demonstrated that it can inhibit cell proliferation and induce cell cycle arrest, particularly in breast and lung cancer models.

- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer)

- IC50 Values :

- MCF7: 50 µM (70% reduction in viability)

- A549: 40 µM (significant reduction in viability)

Mechanistically, it appears to activate pathways associated with oxidative stress, leading to increased apoptosis rates in treated cells.

-

Enzyme Inhibition :

The compound has been identified as an inhibitor of succinate dehydrogenase, a crucial enzyme in the tricarboxylic acid cycle. This inhibition may contribute to its anticancer effects by disrupting cellular metabolism in rapidly dividing cells. -

Cell Signaling Modulation :

It influences various signaling pathways involved in cell survival and apoptosis, including the MAPK and PI3K/Akt pathways. -

Reactive Oxygen Species (ROS) Generation :

It induces ROS production, which can lead to oxidative damage in cancer cells, promoting apoptosis. -

Interaction with Biomolecules :

The compound interacts with proteins and enzymes involved in metabolic pathways, affecting their activity and altering cellular responses.

Case Studies

Recent studies have highlighted the potential applications of this compound:

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited growth in multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as a novel therapeutic agent for treating resistant infections.

- Cancer Research : In an experimental study involving human breast cancer cells (MCF7), treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) compared to untreated controls. Analysis revealed activation of apoptotic markers such as caspase-3 and PARP cleavage.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile, and how can reaction conditions be optimized?

- Methodology : A common approach involves condensation of substituted aldehydes with nitrile-containing precursors under basic catalysis (e.g., triethylamine in ethanol). For example, benzoylacetonitrile reacts with 2-fluorobenzaldehyde in ethanol with Et₃N as a catalyst, followed by cyclization . Optimization includes adjusting stoichiometry (1:1 molar ratio), solvent polarity (ethanol vs. acetonitrile), and temperature (room temperature vs. reflux). Monitoring via TLC or HPLC ensures intermediate formation.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodology :

- ¹H/¹³C NMR : Identify the fluorophenyl ring (δ ~7.0–7.5 ppm for aromatic protons) and tetrahydropyran signals (δ ~1.5–4.5 ppm for CH₂ and CH groups). The nitrile group (C≡N) appears as a singlet at ~120 ppm in ¹³C NMR .

- X-ray Crystallography : Resolve the boat conformation of the tetrahydropyran ring (puckering parameters: q₂ = 0.0826 Å, θ = 88.18°) and dihedral angles between substituents (e.g., 87.11° between fluorophenyl and pyran rings) .

- IR Spectroscopy : Confirm the C≡N stretch (~2240 cm⁻¹) and C-F vibration (~1100–1250 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation of dust or vapors.

- First Aid : For skin exposure, rinse with water for ≥15 minutes; for ingestion, seek medical attention without inducing vomiting .

- Storage : Keep in airtight containers away from oxidizing agents to prevent hazardous decomposition (e.g., hydrogen chloride release) .

Advanced Research Questions

Q. How can crystallographic disorder in the fluorophenyl or pyran rings be resolved during structure refinement?

- Methodology : Use SHELXL (via the PART command) to model disorder by splitting atoms into multiple positions with refined occupancy ratios. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry. Validate with CheckCIF to ensure ADPs and bond lengths align with expected values (e.g., C-F bond length: 1.35 Å) . For severe cases, consider high-resolution synchrotron data or low-temperature crystallography to reduce thermal motion artifacts.

Q. How do computational methods (DFT, MD) explain discrepancies between experimental NMR data and predicted spectra?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to optimize the molecular geometry and simulate NMR chemical shifts. Compare experimental ¹³C shifts (e.g., C≡N at ~120 ppm) with computed values. Root-mean-square deviations (RMSD) >5 ppm indicate conformational flexibility or solvent effects. For 4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile, intramolecular F···H-C interactions (JFH = 2.6 Hz) may require explicit solvent modeling in MD simulations to match experimental NOESY correlations .

Q. What strategies address low yields in the cyclization step of the synthesis?

- Methodology :

- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Solvent Effects : Switch to polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Microwave Assistance : Reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours reflux) while maintaining yield .

- Byproduct Analysis : Use LC-MS to identify hydrolysis products (e.g., carboxylic acids from nitrile degradation) and adjust pH or moisture control.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.